4-tert-Butylbenzyl chloride

Description

The exact mass of the compound p-tert-Butylbenzyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

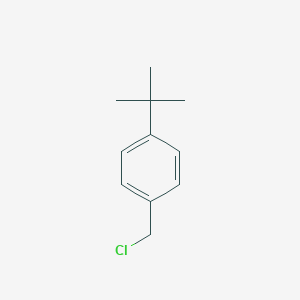

Structure

3D Structure

Properties

IUPAC Name |

1-tert-butyl-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXIFMGAKWIFDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066516 | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19692-45-6 | |

| Record name | 4-tert-Butylbenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19692-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019692456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-tert-Butylbenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(tert-butyl)-alpha-chlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-tert-Butylbenzyl chloride CAS number 19692-45-6 specifics.

An In-depth Technical Guide to 4-tert-Butylbenzyl Chloride (CAS: 19692-45-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS number 19692-45-6) is a pivotal organic compound, serving as a versatile intermediate in the synthesis of a wide range of high-value chemicals.[1] Its unique molecular structure, featuring a benzyl chloride backbone substituted with a bulky tert-butyl group, imparts specific chemical properties that are highly valuable in organic synthesis.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed synthesis protocols, key applications in pharmaceutical and agrochemical industries, and essential safety information.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic pungent, aromatic odor.[1][3] The presence of the hydrophobic tert-butyl group results in limited solubility in water, while it demonstrates good solubility in common organic solvents.[3][4] Its benzylic chloride functional group makes it a reactive species, particularly in nucleophilic substitution reactions.[3][5]

| Property | Value |

| CAS Number | 19692-45-6 |

| Molecular Formula | C₁₁H₁₅Cl[3] |

| Molecular Weight | 182.69 g/mol [4] |

| IUPAC Name | 1-(chloromethyl)-4-(tert-butyl)benzene |

| Synonyms | 4-(tert-Butyl)-α-chlorotoluene, 1-Chloromethyl-4-tert-butylbenzene[6] |

| Appearance | Colorless to light yellow liquid[7] |

| Boiling Point | 101-105 °C at 7 mmHg[6][8] |

| Density | 0.945 g/mL at 25 °C[6][8] |

| Refractive Index (n20/D) | 1.521[6][8] |

| Solubility | Slightly soluble in water[4][8] |

Synthesis and Reaction Mechanism

The primary industrial synthesis of this compound is achieved through the chloromethylation of tert-butylbenzene. This electrophilic aromatic substitution involves reacting tert-butylbenzene with a source of formaldehyde and hydrogen chloride, typically in the presence of an acid catalyst.

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a common method for synthesizing this compound, adapted from established industrial processes.[9][10]

Materials:

-

tert-Butylbenzene (1.0 eq)

-

Paraformaldehyde (1.5 eq)

-

Concentrated Hydrochloric Acid (36%)

-

Concentrated Sulfuric Acid (98%) or another suitable catalyst

-

Dichloromethane (for extraction)

-

5% Sodium Bicarbonate solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add tert-butylbenzene.

-

Reagent Addition: With vigorous stirring, add paraformaldehyde and concentrated sulfuric acid.

-

Chloromethylation: Heat the mixture in a water bath to 70-75°C.[9][10] Slowly add concentrated hydrochloric acid through the addition funnel. Maintain the reaction temperature for 12-14 hours.[9]

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction & Washing: Separate the organic layer. Wash it sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[9]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield high-purity this compound.[10]

Caption: Experimental workflow for synthesis.

Applications in Research and Drug Development

This compound is a cornerstone intermediate, not a final active ingredient. Its value lies in providing a reactive handle (the chloromethyl group) to introduce the lipophilic 4-tert-butylbenzyl moiety into larger, more complex molecules.

-

Pharmaceuticals: It is a key building block in the synthesis of various therapeutic agents.[2] Its applications include the development of antiallergic drugs, analgesics, and vanilloid receptor agonists.[2][5] It has also been identified as an intermediate in preparing potential agents against lung cancer cells.[11]

-

Agrochemicals: In the agrochemical industry, it is used to produce pesticides, such as the acaricide Pyridaben.[1][9]

-

Fragrances and Flavors: The compound serves as a precursor in the synthesis of fragrance ingredients, including α-methyl-p-tert-butyl phenylpropionaldehyde (Lilial).[1][9]

Caption: Major application pathways for the intermediate.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[7][12] It is also a lachrymator, meaning it can cause tearing.[7]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7]

-

Handling: All work should be conducted in a well-ventilated chemical fume hood.[3] Avoid breathing mists or vapors.[7]

-

Storage: Store in a dry, cool, and well-ventilated area in a tightly closed container.[7] It should be stored in a corrosives-designated area.[6]

In case of exposure, immediate medical attention is required. For skin contact, wash off immediately with plenty of water. For eye contact, rinse immediately with plenty of water for at least 15 minutes.[7] Always consult the Safety Data Sheet (SDS) before use.[13]

References

- 1. datainsightsmarket.com [datainsightsmarket.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 19692-45-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. nbinno.com [nbinno.com]

- 6. This compound 99 19692-45-6 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound | 19692-45-6 [chemicalbook.com]

- 9. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 10. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound | 19692-45-6 | TCI AMERICA [tcichemicals.com]

- 13. SDS of this compound, Safety Data Sheets, CAS 19692-45-6 - chemBlink [chemblink.com]

Molecular structure and weight of 1-Chloromethyl-4-tert-butylbenzene.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Chloromethyl-4-tert-butylbenzene, a key organic intermediate. It details the compound's molecular structure, physicochemical properties, and a representative synthetic protocol, designed for professionals in chemical research and drug development.

Core Molecular and Physical Data

1-Chloromethyl-4-tert-butylbenzene, also widely known as 4-tert-butylbenzyl chloride, is an aromatic organic compound. Structurally, it consists of a benzene ring substituted with a tert-butyl group and a chloromethyl group at the para (1 and 4) positions. The presence of the reactive chloromethyl group makes it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The key quantitative properties of 1-Chloromethyl-4-tert-butylbenzene are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | 1-(tert-Butyl)-4-(chloromethyl)benzene | [2] |

| Synonyms | This compound, p-tert-Butyl-α-chlorotoluene | [2] |

| CAS Number | 19692-45-6 | [2][3] |

| Molecular Formula | C₁₁H₁₅Cl | [2] |

| Molecular Weight | 182.69 g/mol | [2][3] |

| Density | 0.945 g/mL at 25 °C | [3][4][5] |

| Boiling Point | 101-105 °C at 7 mmHg | [3][4][5] |

| Refractive Index | 1.521 (at 20 °C) | [3][4] |

| SMILES | CC(C)(C)c1ccc(CCl)cc1 | [3][5] |

| InChI Key | WAXIFMGAKWIFDQ-UHFFFAOYSA-N | [2] |

Molecular Structure Visualization

The two-dimensional chemical structure of 1-Chloromethyl-4-tert-butylbenzene is depicted below. This diagram illustrates the para-substitution pattern of the tert-butyl and chloromethyl groups on the central benzene ring.

Caption: Molecular Structure of 1-Chloromethyl-4-tert-butylbenzene.

Experimental Protocols

1-Chloromethyl-4-tert-butylbenzene is a versatile reagent used in a variety of organic transformations, primarily as an alkylating agent to introduce the 4-tert-butylbenzyl group into molecules.[6] Its synthesis can be achieved through several established methods. Below is a representative experimental protocol for its synthesis via the chlorination of 4-tert-butylbenzyl alcohol.

Synthesis via Chlorination of 4-tert-butylbenzyl alcohol

This common laboratory method involves the conversion of the primary alcohol, 4-tert-butylbenzyl alcohol, to the corresponding benzyl chloride using thionyl chloride (SOCl₂).

Workflow Diagram:

Caption: Workflow for the synthesis of 1-Chloromethyl-4-tert-butylbenzene.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-tert-butylbenzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask to 0°C in an ice bath.

-

Addition of Reagent: Add thionyl chloride (SOCl₂) dropwise to the stirred solution. The reaction is exothermic, and a controlled addition rate is crucial to maintain the temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture over crushed ice to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic phase sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude 1-Chloromethyl-4-tert-butylbenzene can be purified by vacuum distillation to obtain a high-purity liquid.

References

- 1. CAS 19692-45-6: this compound | CymitQuimica [cymitquimica.com]

- 2. Benzene, 1-(chloromethyl)-4-(1,1-dimethylethyl)- [webbook.nist.gov]

- 3. 4-叔丁基苄氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 19692-45-6 [chemicalbook.com]

- 5. This compound 99 19692-45-6 [sigmaaldrich.com]

- 6. 1-Chloromethyl-4-Tert-Butylbenzene | Properties, Uses, Safety, Supplier China – Expert Chemical Information [chlorobenzene.ltd]

Spectroscopic Profile of 4-tert-Butylbenzyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-tert-Butylbenzyl chloride (CAS No. 19692-45-6), a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties.

Spectroscopic Data Summary

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 | Doublet | 2H | Ar-H (ortho to CH₂Cl) |

| 7.39 | Doublet | 2H | Ar-H (ortho to C(CH₃)₃) |

| 4.57 | Singlet | 2H | -CH₂Cl |

| 1.32 | Singlet | 9H | -C(CH₃)₃ |

Note: Multiplicity and coupling constants are inferred from the structure and typical values for similar compounds.

¹³C Nuclear Magnetic Resonance (NMR) Data

Due to the limited availability of definitive ¹³C NMR data for this compound, the following data is for the analogous compound, 4-tert-Butylbenzyl bromide, and is expected to be very similar. The spectrum was recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 151.5 | Ar-C -C(CH₃)₃ |

| 135.2 | Ar-C -CH₂Cl |

| 128.8 | Ar-C H (ortho to CH₂Cl) |

| 125.8 | Ar-C H (ortho to C(CH₃)₃) |

| 46.3 | -C H₂Cl |

| 34.6 | -C (CH₃)₃ |

| 31.3 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3020 | Medium | Aromatic C-H Stretch |

| 2965 - 2870 | Strong | Aliphatic C-H Stretch (tert-butyl & CH₂) |

| 1615 | Medium | Aromatic C=C Stretch |

| 1515 | Medium | Aromatic C=C Stretch |

| 1465 | Medium | CH₂ Scissoring |

| 1365 | Medium | C-H Bend (tert-butyl) |

| 1270 | Strong | C-H Wag (CH₂) |

| 820 | Strong | p-Substituted Benzene C-H Bend (out-of-plane) |

| 730 | Strong | C-Cl Stretch |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum is typically obtained using the neat liquid. A thin film of the sample is prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam after it passes through the sample.

-

Data Processing: The instrument's software performs a Fourier transform on the interferogram to produce the final IR spectrum, which is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis.

Caption: Workflow for Spectroscopic Analysis.

Safety data sheet (SDS) and handling precautions for 4-tert-Butylbenzyl chloride.

An In-depth Technical Guide to 4-tert-Butylbenzyl Chloride: Safety Data Sheet (SDS) and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for this compound (CAS No. 19692-45-6). The following sections detail the compound's properties, hazards, and the necessary safety measures for its use in a laboratory or research setting.

Chemical Identification and Properties

This compound, with the synonym 4-(tert-Butyl)-α-chlorotoluene, is an organic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] It is a colorless to light yellow liquid with a distinctive aromatic odor.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl | [3] |

| Molecular Weight | 182.69 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Odor | No information available | [3] |

| Boiling Point | 101-105 °C at 7 mmHg | |

| Density | 0.945 g/mL at 25 °C | |

| Refractive Index | n20/D 1.521 | |

| Water Solubility | Slightly soluble | [4] |

| Melting Point | -18 °C | [4] |

| Flash Point | 202 °F (94.4 °C) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[3] It is also a lachrymator, meaning it can cause tearing.[3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity — Single exposure (Respiratory system) | Category 3 |

Source: Sigma-Aldrich

Signal Word: Danger[3]

Hazard Statements:

Handling and Storage Precautions

Proper handling and storage are crucial to minimize the risks associated with this compound.

Engineering Controls:

-

Handle the product in a closed system or provide appropriate exhaust ventilation.[3]

-

Ensure that eyewash stations and safety showers are close to the workstation location.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles. Use a face shield for splash protection.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[3]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6]

Handling:

-

Do not breathe mist, vapors, or spray.[3]

-

Do not get in eyes, on skin, or on clothing.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][7]

-

Store in a corrosives area.[3]

-

Keep away from heat, sparks, and flame.[3]

-

Incompatible materials to avoid include acids, bases, alcohols, and strong oxidizing agents.[3][6]

Emergency Procedures

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get immediate medical attention.[3]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Call a physician immediately.[3][8]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[8]

-

Specific Hazards: Containers may explode when heated. Vapors may form explosive mixtures with air.[8]

-

Protective Equipment: Wear self-contained breathing apparatus and full protective gear.[6]

Accidental Release Measures:

-

Ensure adequate ventilation.[3]

-

Remove all sources of ignition.[6]

-

Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[3]

-

Keep in suitable, closed containers for disposal.[3]

Toxicological and Disposal Information

Toxicological Information: The toxicological properties of this compound have not been fully investigated.[3] Ingestion may cause severe swelling and damage to the delicate tissue and danger of perforation.[3]

Disposal Considerations: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[3]

Workflow for Handling a Chemical Spill

The following diagram outlines the logical workflow for safely handling a spill of this compound.

Caption: Logical workflow for handling a chemical spill.

References

- 1. CAS 19692-45-6: this compound | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. This compound , 95% , 19692-45-6 - CookeChem [cookechem.com]

- 5. This compound | 19692-45-6 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound [akkochem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

The Enduring Influence of the Para-Substituted Tert-Butyl Group: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl group, a seemingly simple alkyl substituent, exerts a profound and often multifaceted influence on the reactivity and properties of molecules, particularly when positioned at the para-position of an aromatic ring. Its unique combination of steric bulk and electronic effects makes it a critical tool in the arsenal of medicinal chemists and materials scientists. This in-depth technical guide explores the core principles governing the reactivity of the para-substituted tert-butyl group, providing quantitative data, detailed experimental protocols, and mechanistic insights to aid in its strategic application.

Electronic and Steric Landscape of the Para-Tert-Butyl Group

The reactivity of a para-substituted tert-butyl group is a tale of two competing yet intertwined influences: its electron-donating nature and its significant steric hindrance.

Electronic Effects: The tert-butyl group is generally considered a weak electron-donating group. This property arises from two main contributions:

-

Inductive Effect (+I): The three methyl groups attached to the central quaternary carbon push electron density towards the aromatic ring through the sigma bond network. This inductive donation increases the electron density of the ring, making it more susceptible to electrophilic attack.

-

Hyperconjugation: Although the tert-butyl group lacks alpha-hydrogens for traditional hyperconjugation with the aromatic pi-system, C-C hyperconjugation can occur. This involves the delocalization of electrons from the C-C sigma bonds of the tert-butyl group into the aromatic ring, further contributing to its electron-donating character.[1]

These electronic effects are quantitatively captured by the Hammett substituent constant (σp) , which for the para-tert-butyl group is approximately -0.20 .[1] The negative value confirms its electron-donating nature, which activates the aromatic ring towards electrophilic substitution.

Steric Effects: The most defining characteristic of the tert-butyl group is its substantial steric bulk. This three-dimensional shield plays a crucial role in directing the outcome of chemical reactions. In the context of a para-substituted ring, this steric hindrance primarily manifests by influencing the approach of reagents to the neighboring ortho positions, although its impact can extend to modulating the overall molecular conformation and intermolecular interactions.

Quantitative Analysis of Reactivity

To fully appreciate the impact of the para-tert-butyl group, it is essential to examine its effect on reaction rates and equilibria in a quantitative manner. The following tables summarize key data, comparing the para-tert-butyl substituent to other common para-substituents.

Table 1: Hammett and Taft Parameters for Selected Para-Substituents

| Substituent | Hammett Constant (σp) | Taft Steric Parameter (Es) |

| -H | 0.00 | +1.24 |

| -CH3 | -0.17 | 0.00 |

| -C(CH3)3 | -0.20 [1] | -1.54 [1] |

| -OCH3 | -0.27 | +0.69 |

| -Cl | +0.23 | +0.24 |

| -NO2 | +0.78 | -2.52 |

Data sourced from various standard physical organic chemistry texts.

Table 2: Acidity of Para-Substituted Phenols

The electron-donating nature of the para-tert-butyl group influences the acidity of phenols by destabilizing the phenoxide anion.

| Para-Substituent | pKa |

| -H | 9.95 |

| -CH3 | 10.19 |

| -C(CH3)3 | 10.23 |

| -OCH3 | 10.21 |

| -Cl | 9.38 |

| -NO2 | 7.15 |

pKa values are approximate and can vary slightly with experimental conditions.

Table 3: Relative Rates of Solvolysis of Para-Substituted Benzyl Chlorides

The solvolysis of benzyl chlorides proceeds through a carbocation intermediate, the stability of which is influenced by para-substituents. An electron-donating group like tert-butyl is expected to stabilize the carbocation and accelerate the reaction.

| Para-Substituent | Relative Rate (k/kH) |

| -H | 1.00 |

| -CH3 | 3.2 |

| -C(CH3)3 | 4.1 |

| -OCH3 | 80 |

| -Cl | 0.7 |

| -NO2 | 0.04 |

Relative rates are illustrative and depend on the specific reaction conditions (e.g., solvent, temperature).

Key Reactions and Mechanistic Insights

The interplay of electronic and steric effects of the para-tert-butyl group is best illustrated through its behavior in key organic reactions.

Electrophilic Aromatic Substitution (EAS)

As an activating, ortho-para directing group, the tert-butyl substituent enhances the rate of electrophilic aromatic substitution. However, its steric bulk significantly disfavors substitution at the ortho positions, leading to a high preference for para-substitution. When the para-position is already occupied, substitution occurs at the ortho positions, albeit at a slower rate than for a less hindered activating group.

A classic example is the Friedel-Crafts alkylation of benzene with tert-butyl chloride, which readily forms tert-butylbenzene. Further alkylation is slower due to the deactivating effect of the first alkyl group and steric hindrance.

Nucleophilic Aromatic Substitution (SNAr)

The electron-donating nature of the para-tert-butyl group deactivates the aromatic ring towards nucleophilic aromatic substitution. For an SNAr reaction to occur, the ring must be substituted with strong electron-withdrawing groups. In such cases, the tert-butyl group's role is primarily steric, potentially hindering the approach of the nucleophile.

Experimental Protocols

Protocol for Friedel-Crafts Alkylation of Benzene with Tert-Butyl Chloride

Objective: To synthesize tert-butylbenzene, demonstrating the electrophilic aromatic substitution reaction.

Materials:

-

Benzene (anhydrous)

-

Tert-butyl chloride

-

Aluminum chloride (anhydrous)

-

Diethyl ether (anhydrous)

-

10% Hydrochloric acid solution

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture using a drying tube.

-

To the flask, add 10 g (0.075 mol) of anhydrous aluminum chloride and 50 mL of anhydrous benzene.

-

Cool the mixture in an ice bath with stirring.

-

Slowly add 13.9 g (0.15 mol) of tert-butyl chloride from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 50 mL of 10% HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain tert-butylbenzene.

Protocol for Kinetic Measurement of the SN1 Solvolysis of Tert-Butyl Chloride

Objective: To determine the first-order rate constant for the solvolysis of tert-butyl chloride, a classic SN1 reaction.

Materials:

-

Tert-butyl chloride

-

Ethanol-water solvent mixture (e.g., 80:20 v/v)

-

0.04 M Sodium hydroxide solution (standardized)

-

Bromothymol blue indicator

-

Burette, pipette, volumetric flasks, constant temperature water bath, stopwatch.

Procedure:

-

Prepare a 0.1 M solution of tert-butyl chloride in the ethanol-water solvent.

-

Pipette 50 mL of the ethanol-water solvent into a 125 mL Erlenmeyer flask and add a few drops of bromothymol blue indicator.

-

Place the flask in a constant temperature water bath and allow it to equilibrate.

-

Pipette 1 mL of the 0.1 M tert-butyl chloride solution into the flask, start the stopwatch immediately, and mix thoroughly. This is time t=0.

-

The reaction produces HCl, which will cause the indicator to change color. Titrate the reaction mixture with the standardized NaOH solution to the blue endpoint of the indicator. Record the volume of NaOH added and the time.

-

Continue to titrate the reaction mixture at regular time intervals, recording the volume of NaOH required to reach the endpoint at each time point.

-

The concentration of reacted tert-butyl chloride at each time point is proportional to the volume of NaOH used.

-

Plot ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume at time t. The slope of this plot will be -k, where k is the first-order rate constant.

Visualization of Logical Relationships

The assessment of a substituent's effect on reactivity follows a logical workflow that considers both electronic and steric factors.

Role in Drug Development

The para-tert-butyl group is a valuable motif in drug design, where it can be used to:

-

Enhance Metabolic Stability: The steric bulk of the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life.

-

Modulate Receptor Binding: The size and lipophilicity of the tert-butyl group can influence how a drug molecule fits into the binding pocket of a receptor, potentially increasing affinity and selectivity. By occupying a specific hydrophobic pocket, it can anchor the drug and optimize its interaction with the target protein.

-

Improve Pharmacokinetic Properties: The lipophilic nature of the tert-butyl group can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A hypothetical signaling pathway where a drug molecule containing a para-tert-butyl group acts as a receptor antagonist is depicted below.

Spectroscopic Signatures

The para-tert-butyl group gives rise to characteristic signals in spectroscopic analyses.

Table 4: Typical Spectroscopic Data for a Para-Tert-Butyl Aromatic Compound (e.g., p-tert-butyltoluene)

| Spectroscopy | Feature | Typical Chemical Shift / Wavenumber |

| ¹H NMR | tert-Butyl protons (9H, singlet) | δ 1.2-1.4 ppm |

| Aromatic protons (4H, multiplet or two doublets) | δ 7.0-7.4 ppm | |

| ¹³C NMR | Quaternary carbon of t-Bu | δ 34-36 ppm |

| Methyl carbons of t-Bu | δ 31-33 ppm | |

| Aromatic carbons | δ 120-150 ppm | |

| IR | C-H stretch (aromatic) | ~3030 cm⁻¹ |

| C-H stretch (aliphatic) | ~2960 cm⁻¹ | |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | |

| C-H out-of-plane bend (para-disubstituted) | ~810-840 cm⁻¹ |

Note: Specific values can vary depending on the full molecular structure and the solvent used.

Conclusion

The para-substituted tert-butyl group is a powerful and versatile tool in molecular design and synthesis. Its unique blend of modest electron-donating properties and significant steric bulk allows for the fine-tuning of molecular reactivity, stability, and biological activity. A thorough understanding of these fundamental principles, supported by quantitative data and mechanistic insights, is crucial for researchers, scientists, and drug development professionals seeking to harness the full potential of this important functional group.

References

The Versatile Intermediate: An In-depth Technical Guide to the Industrial Applications of 4-tert-Butylbenzyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzyl chloride (CAS No. 19692-45-6), a substituted aromatic hydrocarbon, is a pivotal intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique structure, featuring a reactive benzyl chloride moiety and a bulky tert-butyl group, imparts specific chemical properties that are harnessed in the pharmaceutical, agrochemical, and polymer industries. This technical guide provides a comprehensive overview of the principal industrial applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical pathways.

Physicochemical Properties

A clear, colorless to pale yellow liquid, this compound is characterized by its reactivity in nucleophilic substitution reactions, a cornerstone of its industrial utility.[1] Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 19692-45-6 |

| Molecular Formula | C₁₁H₁₅Cl |

| Molecular Weight | 182.69 g/mol |

| Boiling Point | 101-105 °C at 7 mmHg |

| Density | 0.945 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.521 |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chloromethylation of tert-butylbenzene. Several methods have been patented, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocol: Chloromethylation of tert-Butylbenzene

This protocol is based on a patented method for the synthesis of this compound.[2][3]

Materials:

-

tert-Butylbenzene (0.40 mol)

-

Paraformaldehyde (22.0 g)

-

98% Sulfuric Acid (40.0 mL)

-

36% Hydrochloric Acid (80.0 mL)

-

Water

-

Sodium Carbonate

-

Ether

-

Anhydrous Sodium Sulfate

Equipment:

-

Three-necked flask equipped with a mechanical stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a three-necked flask, add tert-butylbenzene, paraformaldehyde, 98% sulfuric acid, and 36% hydrochloric acid.

-

Heat the mixture to 70-75 °C with vigorous stirring and maintain for 12-14 hours.

-

Cool the reaction mixture to room temperature and separate the crude product.

-

Wash the crude product alternately with water and a sodium carbonate solution.

-

Dissolve the washed product in ether and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the ether by distillation.

-

Purify the product by vacuum distillation to obtain this compound.

Quantitative Data:

| Reaction Time (h) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |

| 12 | 70 | 65.6 | 94.6 | [3] |

| 13 | 75 | 68.4 | 95.8 | [3] |

| 10-20 | 70-75 | >70 | - | [2] |

Pharmaceutical Applications

This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of antiallergic drugs and vanilloid receptor agonists.[4]

Synthesis of the Antiallergic Drug Buclizine

Buclizine is a piperazine-derived antihistamine used for the management of allergies and motion sickness.[5] The synthesis involves the N-alkylation of a piperazine derivative with this compound.

This protocol is adapted from a patented method for the synthesis of the key intermediate in Buclizine production.

Materials:

-

This compound

-

Piperazine

-

Toluene

-

Sodium hydroxide solution

Procedure:

-

Dissolve piperazine in toluene and heat the mixture.

-

Add a solution of this compound in toluene dropwise to the heated piperazine solution.

-

After the addition is complete, continue to heat the reaction mixture for several hours.

-

Cool the mixture and wash with water and a sodium hydroxide solution.

-

Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure to yield 1-(4-tert-butylbenzyl)piperazine.

Vanilloid Receptor Agonists and Signaling

This compound is also utilized in the synthesis of compounds that act as vanilloid receptor agonists, which are instrumental in pain management research. These compounds modulate the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in nociceptive signaling.

Agrochemical Applications

In the agrochemical sector, this compound is a key intermediate for the production of several pesticides, including the acaricides Tebufenpyrad and Pyridaben.

Synthesis of Tebufenpyrad

Tebufenpyrad is a broad-spectrum acaricide. Its synthesis involves the nucleophilic substitution of this compound with a pyrazole derivative.[6]

This protocol is based on a patented industrial process.[6]

Materials:

-

1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide

-

This compound

-

Triethylamine

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

10% Sodium bicarbonate solution

-

Brine

Procedure:

-

In a reaction flask, combine 1-methyl-3-ethyl-4-chloro-5-pyrazole carboxamide, this compound, triethylamine, and DMF or DMSO.

-

Heat the mixture to 110-130 °C and maintain for 8 hours.

-

Distill off the solvent.

-

Add water to the residue and stir for 30 minutes.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the organic phase with 10% sodium bicarbonate solution, water, and brine.

-

Dry the organic phase and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization to yield Tebufenpyrad.

Quantitative Data:

| Solvent | Reaction Temperature (°C) | Yield (%) | Reference |

| DMF | 110-120 | 86.4 | [6] |

| DMSO | 120-130 | 82.7 | [6] |

Synthesis of Pyridaben

Pyridaben is another widely used acaricide and insecticide. A green synthesis route involves a one-pot reaction of dichloropyridazinone, this compound, and thiourea.[7]

Synthesis of Fenpyroximate (from a related precursor)

Fenpyroximate is a pyrazole acaricide. While direct synthesis from this compound is not the primary route, it is synthesized from the structurally similar tert-butyl 4-(bromomethyl)benzoate or tert-butyl 4-(chloromethyl)benzoate.[8][9] This highlights the utility of the tert-butyl benzyl halide scaffold in agrochemical synthesis. The synthesis involves a Williamson ether synthesis.[8]

Polymer Science Applications

This compound has applications in polymer chemistry, primarily as an initiator or a chain transfer agent in controlled radical polymerization techniques.

Role in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization method that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. Benzyl chlorides, such as this compound, can act as initiators in ATRP.

The use of this compound as an initiator introduces a 4-tert-butylbenzyl end-group to the polymer chain. This can be used to tailor the properties of the resulting polymer or to provide a site for further functionalization.

Use as a Chain Transfer Agent

In radical polymerization, chain transfer agents are used to control the molecular weight of the polymer. While less common than thiol-based chain transfer agents, alkyl halides can also function in this capacity. This compound has been noted for its use in controlling molecular weight and preventing microgel formation during polymerization.[10]

Conclusion

This compound is a versatile and economically important chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries. Its reactivity, stemming from the benzyl chloride group, allows for its incorporation into a wide range of complex molecules. The information presented in this guide, including detailed synthetic protocols and quantitative data, provides a valuable resource for researchers and professionals working in these fields. Further research into its applications, particularly in the development of novel polymers and functional materials, is a promising area for future exploration.

References

- 1. youtube.com [youtube.com]

- 2. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 3. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 4. pure.hw.ac.uk [pure.hw.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. CN104230809A - Industrial new process for synthesis of tebufenpyrad - Google Patents [patents.google.com]

- 7. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]

- 8. A convenient synthesis of Fenpyroximate -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 9. Fenpyroximate | C24H27N3O4 | CID 9576412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride - Google Patents [patents.google.com]

The Pivotal Role of 4-tert-Butylbenzyl Chloride: A Versatile Intermediate in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-tert-Butylbenzyl chloride (t-BBC), a substituted aromatic hydrocarbon, stands as a cornerstone intermediate in the synthesis of a diverse array of complex organic molecules. Its unique structural features—a reactive benzylic chloride and a sterically influential tert-butyl group—confer a versatile reactivity profile that is harnessed in the pharmaceutical, agrochemical, and fragrance industries. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its role in the production of high-value active ingredients. Detailed experimental protocols and mechanistic insights are provided to support researchers in leveraging this critical chemical building block.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following table summarizes key quantitative data for this intermediate.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₅Cl | [1][2] |

| Molecular Weight | 182.69 g/mol | [1] |

| CAS Number | 19692-45-6 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 101-105 °C at 7 mmHg | [3] |

| Density | 0.945 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.521 | [3] |

| Melting Point | -18 °C | [3] |

| Flash Point | 202 °F | [3] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [2][3] |

Synthesis of this compound

The industrial production of this compound is primarily achieved through the chloromethylation of tert-butylbenzene. Several methods have been reported, with variations in reagents and reaction conditions influencing yield and purity.

Experimental Protocol: Chloromethylation of tert-Butylbenzene

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

tert-Butylbenzene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid (36%)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Carbonate solution

-

Anhydrous Calcium Chloride

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 0.40 mol of tert-butylbenzene, 22.0 g of paraformaldehyde, 40.0 mL of 98% sulfuric acid, and 80.0 mL of 36% hydrochloric acid.

-

Heat the mixture to 70-75 °C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-14 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, 10% sodium carbonate solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter the drying agent and remove the diethyl ether by distillation at atmospheric pressure.

-

The final product, this compound, is obtained by vacuum distillation, collecting the fraction at 101-105 °C/7 mmHg.[3]

Yield and Purity: This method can achieve yields in the range of 65-70% with a purity of over 95%.[4]

Applications as a Versatile Chemical Intermediate

This compound serves as a key precursor in the synthesis of a variety of commercially important molecules, particularly in the pharmaceutical and agrochemical sectors. Its reactivity allows for the introduction of the 4-tert-butylbenzyl moiety into target structures, often imparting desirable lipophilic and steric properties.

Pharmaceutical Applications

The 4-tert-butylbenzyl group is a common pharmacophore in several active pharmaceutical ingredients (APIs).

Terbinafine is an allylamine antifungal agent used to treat fungal infections of the nails and skin.[5] While multiple synthetic routes exist, the 4-tert-butylbenzyl moiety is a key structural component. The synthesis involves the reaction of a suitable amine with an appropriate derivative of this compound.

Mechanism of Action of Terbinafine: Terbinafine non-competitively inhibits the fungal enzyme squalene epoxidase.[5][6] This blockage leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell, resulting in fungal cell death.[5]

Amorolfine is a morpholine antifungal drug used topically to treat onychomycosis (fungal nail infections).[7] The synthesis of amorolfine involves the incorporation of a side chain derived from the tert-butylbenzene framework.

Mechanism of Action of Amorolfine: Amorolfine inhibits two enzymes in the ergosterol biosynthesis pathway: Δ14-reductase and Δ7-Δ8 isomerase.[7][8] This dual inhibition leads to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane, disrupting its structure and function.[8]

Buclizine is a piperazine derivative with antihistamine and anticholinergic properties, used for the prevention of motion sickness.[9][10] The synthesis involves the alkylation of a piperazine derivative with this compound.[11]

Mechanism of Action of Buclizine: Buclizine acts as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors in the central nervous system.[9][10][12] By blocking these receptors, it suppresses the signaling pathways that lead to nausea and vomiting associated with motion sickness.[9]

Agrochemical Applications

This compound is also a vital intermediate in the synthesis of modern agrochemicals, contributing to crop protection and food security.

Pyridaben is a broad-spectrum acaricide and insecticide used to control mites and whiteflies on a variety of crops.[13][14] A green, one-pot synthesis method involves the reaction of a dichloropyridazinone derivative with this compound and thiourea.[13][15]

Mechanism of Action of Pyridaben: Pyridaben inhibits the mitochondrial electron transport chain at complex I (NADH:ubiquinone oxidoreductase).[14][16] This disruption of cellular respiration leads to a rapid depletion of ATP, resulting in paralysis and death of the target pests.

Fenpropimorph is a systemic fungicide used to control a range of fungal diseases in cereals.[17] Its synthesis can be achieved by the reaction of a chlorinated intermediate derived from 4-tert-butylbenzene with 2,6-dimethylmorpholine.[18][19]

Mechanism of Action of Fenpropimorph: Similar to amorolfine, fenpropimorph inhibits ergosterol biosynthesis. It primarily targets two enzymes: sterol Δ14-reductase and sterol Δ8→Δ7-isomerase, leading to a disruption of the fungal cell membrane.

Detailed Experimental Protocols for Key Syntheses

The following protocols provide detailed methodologies for the synthesis of the aforementioned active ingredients, illustrating the utility of this compound as a versatile intermediate.

Experimental Protocol: Synthesis of a Pyridaben Precursor

This protocol outlines a key step in the synthesis of Pyridaben, showcasing the nucleophilic substitution reaction of this compound.

Materials:

-

4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one

-

This compound

-

Thiourea

-

Sodium hydroxide

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one and an equimolar amount of thiourea in ethanol.

-

Add an aqueous solution of sodium hydroxide to the mixture.

-

To this solution, add an equimolar amount of this compound dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the 4-tert-butylbenzylthio-substituted pyridazinone, a key precursor to Pyridaben.[13][15]

Experimental Protocol: Synthesis of a Fenpropimorph Intermediate

This protocol is adapted from a patent describing the synthesis of fenpropimorph and illustrates the alkylation of a secondary amine with a chlorinated intermediate.

Materials:

-

p-tert-butyl-beta-methylphenylpropanol

-

Thionyl chloride

-

2,6-dimethylmorpholine

-

Sodium hydroxide solution (30%)

-

Catalyst (e.g., a phase-transfer catalyst)

Equipment:

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

Chlorination Step: In a round-bottom flask, add 206g of p-tert-butyl-beta-methylphenylpropanol and 1g of a suitable catalyst.

-

Heat the mixture to 40 °C and add 125g of thionyl chloride dropwise. Maintain the temperature for 1 hour after the addition is complete.

-

Neutralize the reaction mixture to pH 8 with a sodium hydroxide solution and separate the organic layer containing the chlorinated intermediate (to the tertiary butyl-Beta-methyl phenyl-chloride propane).

-

Alkylation Step: To the chlorinated intermediate, add 345g of 2,6-dimethylmorpholine.

-

Heat the mixture to reflux and maintain for 6 hours.

-

Cool the reaction mixture and neutralize to pH 14 with a 30% sodium hydroxide solution.

-

Separate the organic layer and purify by vacuum distillation to obtain fenpropimorph.[18][19]

Conclusion

This compound is a demonstrably versatile and indispensable chemical intermediate. Its unique combination of a reactive benzylic chloride and a bulky tert-butyl group provides a powerful tool for synthetic chemists to introduce the 4-tert-butylbenzyl moiety into a wide range of molecules. This guide has highlighted its critical role in the synthesis of important pharmaceuticals and agrochemicals, providing detailed insights into their mechanisms of action and the experimental protocols for their preparation. The continued exploration of the reactivity of this compound is poised to unlock further innovations in drug discovery and materials science, underscoring its enduring importance in the chemical industry.

References

- 1. scbt.com [scbt.com]

- 2. CAS 19692-45-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound , 95% , 19692-45-6 - CookeChem [cookechem.com]

- 4. Structure and inhibition mechanism of the catalytic domain of human squalene epoxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

- 9. Buclizine | C28H33ClN2 | CID 6729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. CN105601470A - Synthetic method of buclizine drug intermediate 4-tert-butyl-benzyl-chloride - Google Patents [patents.google.com]

- 12. Buclizine Hydrochloride | C28H35Cl3N2 | CID 65463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Frontiers | An overview on the green synthesis and removal methods of pyridaben [frontiersin.org]

- 14. Pyridaben | C19H25ClN2OS | CID 91754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Pyridaben (Ref: BAS 300l) [sitem.herts.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. Fenpropimorph | C20H33NO | CID 93365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. CN103275030B - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

- 19. CN103275030A - Synthesis method of fenpropimorph - Google Patents [patents.google.com]

Physical properties like boiling point and density of 4-tert-Butylbenzyl chloride.

A Technical Guide to the Physical Properties of 4-tert-Butylbenzyl Chloride

This technical guide provides an in-depth overview of the key physical properties of this compound, specifically its boiling point and density. The information is tailored for researchers, scientists, and professionals in the field of drug development. This document includes a summary of its physical characteristics, detailed experimental protocols for their determination, and a logical diagram illustrating the relationship between the compound and its properties.

Physical Properties of this compound

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its physical properties are crucial for its handling, reaction setup, and purification processes.

| Physical Property | Value | Conditions |

| Boiling Point | 101-105 °C | at 7 mmHg[2][3][4] |

| Density | 0.945 g/mL | at 25 °C[2][3][4] |

| Specific Gravity | 1.01 | at 20/20 °C |

| Refractive Index | n20/D 1.521 | (lit.)[2][3][4] |

Experimental Protocols

The following sections detail the standard laboratory procedures for determining the boiling point and density of liquid organic compounds like this compound.

Determination of Boiling Point via the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5] A common and effective method for determining the boiling point of small quantities of a liquid is the capillary method.[6]

Apparatus and Materials:

-

Thiele tube or aluminum heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Sample of this compound

-

Stand and clamps

Procedure:

-

Sample Preparation: Place a few milliliters of this compound into the small test tube.[7][8]

-

Capillary Insertion: Place the capillary tube, with its sealed end facing upwards, into the test tube containing the liquid.[7][9]

-

Apparatus Setup:

-

Thiele Tube: Attach the test tube and a thermometer to a stopper and insert them into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). Ensure the thermometer bulb is level with the bottom of the test tube.

-

Aluminum Block: Insert the test tube and thermometer into separate holes in an aluminum block.[5][9]

-

-

Heating: Gently and slowly heat the Thiele tube or aluminum block.[7]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[7]

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges.[7] Alternatively, note the temperature when the bubbling is vigorous, then remove the heat. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6]

-

Recording: Record the temperature. It is also advisable to record the atmospheric pressure as boiling point varies with pressure.[5]

Safety Precautions:

-

Always wear safety goggles.

-

Handle capillary tubes with care as they are fragile.[8]

-

Ensure the heating process is slow and uniform to avoid bumping and to obtain an accurate reading.[7]

Determination of Density

The density of a substance is its mass per unit volume.[10] For a liquid, this can be determined by accurately measuring the mass of a known volume.

Method 1: Using a Graduated Cylinder and Balance

This method is straightforward but less accurate than using a pycnometer.

Apparatus and Materials:

-

Electronic balance

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Sample of this compound

Procedure:

-

Weigh the Empty Cylinder: Place a clean, dry graduated cylinder on the electronic balance and tare it (or record its mass).[11][12]

-

Measure the Volume: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 10 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11]

-

Weigh the Filled Cylinder: Place the graduated cylinder with the liquid back on the balance and record the new mass.[11]

-

Calculate the Mass of the Liquid: Subtract the mass of the empty cylinder from the mass of the filled cylinder.[13]

-

Calculate the Density: Divide the mass of the liquid by the volume measured.[11]

-

Density (ρ) = Mass (m) / Volume (V)

-

-

Repeat for Accuracy: Repeat the measurement several times and calculate the average to improve reliability.[11]

Method 2: Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for a more precise density determination.[14]

Apparatus and Materials:

-

Pycnometer

-

Electronic balance

-

Sample of this compound

-

Reference liquid with known density (e.g., distilled water)

-

Thermometer

Procedure:

-

Weigh the Empty Pycnometer: Clean and dry the pycnometer and weigh it accurately on the electronic balance.

-

Weigh with Reference Liquid: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Place the stopper and wipe any excess liquid from the outside. Weigh the filled pycnometer.

-

Weigh with Sample Liquid: Empty and dry the pycnometer. Fill it with this compound, stopper it, and wipe the exterior. Weigh the pycnometer with the sample.

-

Record the Temperature: Note the temperature at which the measurements are taken, as density is temperature-dependent.

-

Calculate the Density:

-

Mass of water = (Mass of pycnometer + water) - (Mass of empty pycnometer)

-

Volume of pycnometer = Mass of water / Density of water at the recorded temperature

-

Mass of sample = (Mass of pycnometer + sample) - (Mass of empty pycnometer)

-

Density of sample = Mass of sample / Volume of pycnometer

-

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound, its physical properties, and the methods used for their determination.

Caption: Relationship between this compound and its physical properties.

References

- 1. tert-Butyl chloride, 98+% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound 99 19692-45-6 [sigmaaldrich.com]

- 3. This compound | 19692-45-6 [chemicalbook.com]

- 4. 4-叔丁基苄氯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. wjec.co.uk [wjec.co.uk]

- 14. mt.com [mt.com]

Methodological & Application

Step-by-step synthesis of 4-tert-Butylbenzyl chloride from tert-butylbenzene.

Topic: Step-by-step Synthesis of 4-tert-Butylbenzyl Chloride from tert-Butylbenzene

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable intermediate in organic synthesis, widely utilized in the production of pharmaceuticals, agrochemicals, and fragrances.[1] Its synthesis from tert-butylbenzene is a key industrial process. The most common and effective method for this transformation is the Blanc chloromethylation reaction.[2][3] This reaction involves the electrophilic aromatic substitution of tert-butylbenzene with formaldehyde and hydrogen chloride, typically catalyzed by a Lewis acid such as zinc chloride, to introduce a chloromethyl group onto the aromatic ring.[2][3][4] This document provides detailed protocols for the synthesis of this compound from tert-butylbenzene, a summary of reaction parameters, and a visual representation of the experimental workflow.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism. Under acidic conditions, formaldehyde is protonated, forming a highly electrophilic carbocation. This electrophile is then attacked by the electron-rich aromatic ring of tert-butylbenzene. The resulting benzyl alcohol is subsequently converted to the corresponding benzyl chloride in the presence of hydrochloric acid.[3][5][6]

Experimental Protocols

Two effective protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis using Formaldehyde, Hydrochloric Acid, and Formic Acid

This protocol is adapted from a patented method and offers a high yield.[7]

Materials:

-

tert-Butylbenzene

-

Formaldehyde (40% aqueous solution)

-

Hydrochloric acid (40% wt%)

-

Formic acid

-

Potassium carbonate (8% wt% aqueous solution)

-

Diethyl ether

-

Anhydrous calcium chloride

Procedure:

-

In a well-ventilated fume hood, combine tert-butylbenzene, formaldehyde, 40% hydrochloric acid, and formic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[7]

-

With continuous stirring, heat the mixture in a water bath to 60-70°C.[7]

-

Maintain the reaction temperature at 70-75°C for 10-20 hours.[7]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The crude product will separate as a distinct layer.

-

Separate the crude product layer and wash it sequentially with 20 mL of water, 20 mL of 8% (wt%) potassium carbonate solution, and another 20 mL of water.[7]

-

Dissolve the washed product in 15 mL of diethyl ether and dry the organic layer over anhydrous calcium chloride.[7]

-

Filter to remove the drying agent.

-

Purify the product by distillation, first at atmospheric pressure to remove the ether, and then under reduced pressure to obtain pure this compound.[7]

Protocol 2: Synthesis using Paraformaldehyde and Sulfuric Acid

This protocol provides an alternative method with a shorter reaction time.[8]

Materials:

-

tert-Butylbenzene (0.40 mol)

-

Paraformaldehyde (22.0 g)

-

Concentrated sulfuric acid (98%, 40.0 mL)

-

Concentrated hydrochloric acid (36%, 80.0 mL)

-

Sodium carbonate solution

-

Water

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 0.40 mol of tert-butylbenzene, 22.0 g of paraformaldehyde, 40.0 mL of 98% sulfuric acid, and 80.0 mL of 36% hydrochloric acid.[8]

-

Heat the mixture to 70-75°C under vigorous stirring.[8]

-

Maintain the reaction at this temperature for 12-14 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the crude product layer.

-

Wash the crude product alternately with water and a sodium carbonate solution until the washings are neutral.[8]

-

The resulting product can be further purified by vacuum distillation.

Data Presentation

The following table summarizes the quantitative data from the described protocols.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Material | tert-Butylbenzene | tert-Butylbenzene (0.40 mol) |

| Reagents | Formaldehyde, HCl, Formic Acid | Paraformaldehyde (22.0 g), H2SO4 (40.0 mL), HCl (80.0 mL) |

| Reaction Temp. | 70-75°C | 70-75°C |

| Reaction Time | 10-20 hours | 12-14 hours |

| Yield | >70% | 65.6% - 68.4% |

| Purity | Not specified | 94.6% - 95.8% |

| Reference | [7] | [8] |

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

References

- 1. haihangchem.com [haihangchem.com]

- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 8. CN105294386A - Synthesis method of p-tert-butyl benzyl chloride - Google Patents [patents.google.com]

Application of 4-tert-Butylbenzyl Chloride in the Synthesis of Antiallergic Drugs: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-tert-Butylbenzyl chloride in the synthesis of key antiallergic drugs. The information is intended to guide researchers and drug development professionals in the practical application of this versatile chemical intermediate.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the development of second-generation antihistamines. Its bulky tert-butyl group and reactive benzyl chloride moiety make it an ideal precursor for introducing a lipophilic 4-tert-butylbenzyl group into target molecules. This structural feature is often associated with enhanced potency and favorable pharmacokinetic profiles in antiallergic drugs. This document will focus on the application of this compound in the synthesis of two prominent antiallergic drugs: Buclizine and an intermediate for Bilastine.

Synthesis of Buclizine

Buclizine is a first-generation antihistamine of the piperazine class with antiemetic, anticholinergic, and sedative properties. The synthesis of Buclizine involves the N-alkylation of 1-(4-chlorobenzhydryl)piperazine with this compound.

Synthetic Scheme

The overall synthetic scheme for Buclizine is presented below:

Caption: Synthetic route for Buclizine.

Experimental Protocol

Reaction: N-alkylation of 1-(4-chlorobenzhydryl)piperazine with this compound.

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

This compound

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Toluene or N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

To a solution of 1-(4-chlorobenzhydryl)piperazine (1.0 eq) in toluene or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 4-8 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Wash the filtrate with water to remove any remaining base and salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Buclizine.

Data Presentation

| Reactant | Molar Ratio | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1-(4-chlorobenzhydryl)piperazine | 1.0 | Toluene | K₂CO₃ | 110 | 6 | 85-92 | >98 |

| This compound | 1.1 | ||||||